2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylacetamide
Description
2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a pyrazole ring, and an acetamide moiety
Properties
Molecular Formula |
C14H16ClN3O2 |
|---|---|
Molecular Weight |
293.75 g/mol |
IUPAC Name |
2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylacetamide |
InChI |
InChI=1S/C14H16ClN3O2/c1-10-13(16(2)12(19)9-15)14(20)18(17(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
INONQMSJDQYKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylacetamide typically involves the reaction of 4-aminoantipyrine with chloroacetyl chloride in a basic medium . The reaction is carried out in chloroform, and the product is purified through crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in redox reactions, leading to different oxidation states.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylacetamide include other pyrazole derivatives and acetamide compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
4-aminoantipyrine: A precursor in the synthesis of the title compound, known for its analgesic properties.
Chloroacetyl chloride: A reagent used in the synthesis, known for its reactivity with amines to form amides
The uniqueness of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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